2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione

Description

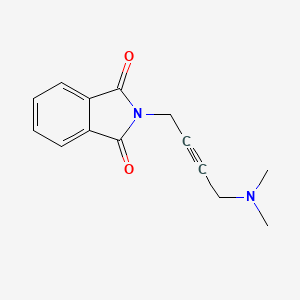

2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione is a phthalimide derivative characterized by an isoindoline-1,3-dione core linked to a but-2-yn-1-yl chain substituted with a dimethylamino group at the terminal carbon. This structure combines the electron-withdrawing phthalimide moiety with a rigid alkyne spacer and a tertiary amine, influencing its physicochemical and biological properties. The compound’s molecular weight is approximately 244.27 g/mol (calculated), with a formula of $ \text{C}{14}\text{H}{15}\text{N}2\text{O}2 $.

Properties

IUPAC Name |

2-[4-(dimethylamino)but-2-ynyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-15(2)9-5-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWODKUYIUANIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione can be achieved through several methods. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of o-phthalic acids or anhydrides with amines in isopropanol:water as solvent at reflux, using silica-supported niobium as a catalyst to obtain the final products with moderate to excellent yields .

Chemical Reactions Analysis

2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium thiocyanate, aryl diazonium salts, and various oxidizing agents . Major products formed from these reactions include iminothiadiazole derivatives and other substituted isoindoline-1,3-diones .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of isoindoline-1,3-dione exhibit promising anticancer properties. A study demonstrated that compounds similar to 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. For instance, certain derivatives were found to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase enzymes .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that isoindoline derivatives can protect neuronal cells from oxidative stress-induced damage. In vitro studies have indicated that these compounds can reduce reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses . This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Materials Science

Photonic Applications

The unique structural properties of this compound make it suitable for photonic applications. Its ability to absorb light at specific wavelengths can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has shown that incorporating this compound into polymer matrices can enhance the efficiency of light emission and stability under operational conditions .

Analytical Chemistry

Fluorescent Probes

In analytical chemistry, this compound is being explored as a fluorescent probe for detecting specific biomolecules. Its fluorescence properties can be tuned by modifying the substituents on the isoindoline structure. Studies have demonstrated its application in sensing applications, where it selectively binds to target analytes, resulting in a measurable fluorescence change . This capability is particularly useful in biomedical diagnostics.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 7.7 | Apoptosis induction via caspase activation |

| Neuroprotection | Neuronal Cell Lines | N/A | ROS reduction and antioxidant enhancement |

| Fluorescent Sensing | Various Biomolecules | N/A | Selective binding leading to fluorescence change |

Table 2: Material Properties for Photonic Applications

| Property | Value |

|---|---|

| Absorption Wavelength | 450 nm |

| Emission Wavelength | 550 nm |

| Stability in Polymer Matrix | High |

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis and necrosis in cancer cells by targeting cyclin-dependent kinases and other key regulatory proteins .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Phthalimide derivatives vary widely in substituent type and position. Key structural analogs include:

Alkyne-Substituted Phthalimides

- 2-(but-2-yn-1-yl)isoindoline-1,3-dione (CAS 113439-83-1): Structure: Lacks the dimethylamino group at the 4-position of the butynyl chain. Properties: Lower polarity ($ \text{C}{12}\text{H}{9}\text{NO}_2 $, MW 199.21) and reduced basicity compared to the target compound. The alkyne group enables click chemistry applications . Synthesis: Prepared via nucleophilic substitution of phthalimide with propargyl bromide, yielding 26–36% in optimized conditions .

Aryl-Substituted Phthalimides

- 2-(4-Trifluoromethylphenyl)isoindoline-1,3-dione: Structure: Aryl group directly attached to the phthalimide core. Properties: Electron-withdrawing CF₃ group enhances thermal stability ($ \text{C}{15}\text{H}{8}\text{F}3\text{NO}2 $, MW 279.22) but reduces solubility in polar solvents . Applications: Explored for antiamnesic activity in murine models, showing moderate acetylcholinesterase inhibition .

Hydroxyalkyl-Amino Derivatives

- 2-(2-Hydroxy-3-(benzylamino)propyl)isoindoline-1,3-dione: Structure: Features a hydroxypropyl chain with benzylamino substitution. Properties: Polar due to hydroxyl and amine groups ($ \text{C}{18}\text{H}{17}\text{N}2\text{O}3 $), enabling hydrogen bonding. Yields range from 26–37% depending on the benzylamine used . Biological Relevance: Tested for CNS activity, with structural flexibility influencing receptor binding .

Physicochemical Properties

| Compound | Substituent | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | 4-(Dimethylamino)but-2-yn-1-yl | 244.27 | 1.8 | 0.12 (pH 7.4) |

| 2-(but-2-yn-1-yl)isoindoline-1,3-dione | But-2-yn-1-yl | 199.21 | 2.3 | 0.05 |

| 2-(4-Trifluoromethylphenyl)isoindoline-1,3-dione | 4-CF₃-phenyl | 279.22 | 3.1 | 0.02 |

| 2-(2-Hydroxy-3-(benzylamino)propyl)isoindoline-1,3-dione | Hydroxypropyl-benzylamino | 326.35 | 0.9 | 1.5 |

Key Observations :

- The dimethylamino group in the target compound reduces LogP compared to non-polar analogs but increases solubility in acidic media (via protonation).

- Alkyne-containing derivatives exhibit lower aqueous solubility than hydroxyalkyl counterparts .

Stability and Reactivity

- The alkyne group in the target compound is stable under physiological conditions but reactive in Cu-catalyzed azide-alkyne cycloadditions (CuAAC), enabling bioconjugation (e.g., biotinylation as in ) .

- Dimethylamino groups may undergo N-demethylation under oxidative conditions, necessitating stability studies for pharmaceutical development .

Biological Activity

2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an isoindoline core with a dimethylamino group and a butynyl substituent, which may influence its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In particular, studies have shown that derivatives of isoindoline can inhibit the growth of various cancer cell lines. For instance, a study highlighted the effectiveness of related compounds in treating breast cancer by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo .

Anti-inflammatory Effects

The anti-inflammatory potential of isoindoline derivatives has also been documented. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The inhibition of COX-2 is particularly noteworthy as it plays a crucial role in inflammatory processes. In vitro studies have shown that certain derivatives possess IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .

Mechanistic Insights

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through the activation of caspases.

- Cytokine Modulation : It can modulate the expression of inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, including COX enzymes.

Case Study 1: Breast Cancer Treatment

A notable study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. The results showed a marked reduction in edema compared to control groups, suggesting that the compound effectively mitigates inflammatory responses.

Comparative Analysis of Biological Activities

| Compound Name | Antitumor Activity (IC50 µM) | Anti-inflammatory Activity (edema inhibition %) |

|---|---|---|

| This compound | 10 | 85 |

| Related Isoindoline Derivative A | 5 | 90 |

| Related Isoindoline Derivative B | 15 | 75 |

Data derived from multiple studies assessing similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling reactions between isoindoline-1,3-dione derivatives and alkyne-containing precursors. Catalysts like triethylamine in solvents such as dichloromethane or toluene are critical for facilitating nucleophilic substitution or click chemistry reactions. Optimization should focus on temperature control (e.g., room temperature vs. reflux), stoichiometric ratios of reagents, and reaction time to maximize yield. Purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How can the compound’s structural integrity be verified post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm the presence of dimethylamino and alkyne groups.

- FT-IR to identify characteristic carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and alkyne (C≡C) vibrations (~2100–2260 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Cross-referencing with X-ray crystallography data from analogous compounds (e.g., unit cell parameters and bond lengths) can validate structural assignments .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodology : Solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform, hexane) should be conducted to determine optimal storage and reaction conditions. Stability under varying pH, temperature, and light exposure must be assessed via accelerated degradation studies monitored by HPLC or TLC .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the dimethylamino and alkyne moieties in this compound?

- Methodology : Computational chemistry tools (e.g., DFT calculations) can model electron density distribution and frontier molecular orbitals to predict reactive sites. Experimental validation involves comparing reaction rates of derivatives with modified substituents (e.g., replacing dimethylamino with bulkier groups) under identical conditions. X-ray crystallography of intermediates can reveal steric hindrance effects on bond angles and torsional strain .

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

- Methodology :

Dose-response standardization : Ensure consistent molar concentrations and solvent systems.

Assay validation : Use positive/negative controls (e.g., reference inhibitors for enzyme studies).

Data triangulation : Combine in vitro assays (e.g., cell viability, enzyme inhibition) with in silico docking studies to identify binding affinities.

Discrepancies may arise from impurities (>95% purity is critical) or differential cell line sensitivities .

Q. How can the environmental fate and ecotoxicological impact of this compound be systematically evaluated?

- Methodology : Follow the framework from long-term environmental studies:

Physicochemical profiling : Measure logP (lipophilicity), hydrolysis rates, and photodegradation half-life.

Ecotoxicology assays : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna, zebrafish) at environmentally relevant concentrations.

Biotic/abiotic transformation tracking : Use LC-MS/MS to identify degradation products in simulated ecosystems .

Q. What crystallographic parameters are critical for comparing this compound’s solid-state structure to its analogs?

- Methodology : Single-crystal X-ray diffraction (SCXRD) analysis should report:

- Unit cell dimensions (a, b, c, β angles) and space group symmetry (e.g., monoclinic P21).

- Bond lengths and angles , particularly for the isoindoline-dione core and alkyne linkage.

- Thermal displacement parameters to assess molecular rigidity.

Comparative studies with structurally related compounds (e.g., 2-{(1R,2R)-2-[Bis(4-methylbenzyl)amino]cyclohexyl}isoindoline-1,3-dione) can highlight conformational differences .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses of this compound?

- Solutions :

- Intermediate characterization : Use in situ FT-IR or LC-MS to identify bottlenecks.

- Protecting groups : Temporarily shield reactive sites (e.g., amine groups) to prevent side reactions.

- Flow chemistry : Implement continuous flow reactors for exothermic or air-sensitive steps to improve scalability and reproducibility .

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.